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5-Benzyloxy-6,7-dimethoxycoumarin

Cat. No.: B14472768
CAS No.: 68691-84-9
M. Wt: 312.3 g/mol
InChI Key: ZBZFOLVXVFNNFD-UHFFFAOYSA-N
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Description

Significance of Coumarin (B35378) Scaffolds in Bioactive Molecule Discovery

The coumarin, or 2H-1-benzopyran-2-one, framework is a versatile and highly valued scaffold in the discovery of bioactive molecules. sigmaaldrich.com This is due to a combination of factors including its relatively simple structure, low molecular weight, high bioavailability, and good solubility in most organic solvents. foodb.ca These characteristics make the coumarin nucleus an excellent starting point for chemical modification, allowing for the creation of a large library of derivatives with diverse biological activities. sigmaaldrich.com

Coumarin and its derivatives are secondary metabolites found in numerous plants, fungi, and bacteria. nih.gov Their natural occurrence has long hinted at their biological importance, and extensive research has confirmed a wide spectrum of pharmacological effects. These include anticoagulant, anti-inflammatory, antioxidant, antimicrobial, anticancer, antiviral, and neuroprotective properties. foodb.canih.gov The ability of coumarins to interact with a variety of enzymes and receptors through noncovalent interactions is a key factor in their broad range of biological activities. nih.gov

The versatility of the coumarin scaffold allows medicinal chemists to fine-tune the biological activity of derivatives by introducing different substituents at various positions on the benzopyrone ring. This has led to the development of coumarin-based compounds that are not only potent but also selective for their biological targets. sigmaaldrich.com For instance, certain derivatives have been designed as selective enzyme inhibitors, while others have been developed as multi-target ligands for complex diseases like Alzheimer's and Parkinson's. sigmaaldrich.com The continued exploration of the coumarin scaffold in drug discovery underscores its significance as a source of novel therapeutic agents.

Historical Perspective on Methoxycoumarin and Benzyloxycoumarin Derivatives in Academic Research

The history of coumarin research is rich, with a significant focus on methoxy- and benzyloxy-substituted derivatives. Methoxycoumarins, in particular, are a prominent class of naturally occurring coumarins with a long history of investigation. The presence of one or more methoxy (B1213986) groups on the coumarin ring has been shown to be important for their biological activity. nih.gov Research into naturally occurring methoxycoumarins like 5,7-dimethoxycoumarin (citropten) and 6,7-dimethoxycoumarin (scoparone) has revealed a range of biological effects. For example, 5,7-dimethoxycoumarin, isolated from plants like Pelea anisata, has been shown to induce differentiation and melanogenesis in melanoma cells. chemicalbook.com

The introduction of a benzyloxy group to the coumarin scaffold is primarily a result of synthetic efforts in medicinal chemistry. The benzyloxy group is often used as a protecting group for a hydroxyl functionality during multi-step organic syntheses. However, the presence of a benzyloxy substituent can also directly influence the biological activity of the final compound. Research into benzyloxycoumarin derivatives has often been in the context of creating analogs of naturally occurring hydroxycoumarins to explore structure-activity relationships. For instance, the synthesis of benzyloxy-substituted coumarins allows for the investigation of the role of the hydroxyl group in the biological activity of the parent compound.

While extensive research has been conducted on various methoxycoumarins, specific and detailed historical research focusing on a wide range of benzyloxycoumarin derivatives is less documented in readily available literature. Much of the work on benzyloxycoumarins appears as part of broader studies on coumarin derivatives for various applications, including their use as intermediates in the synthesis of more complex molecules.

Structural Context and Positional Isomerism Relevant to 5-Benzyloxy-6,7-dimethoxycoumarin

The chemical structure of this compound is defined by a coumarin core with a benzyloxy group at the 5-position and two methoxy groups at the 6- and 7-positions. The precise arrangement of these substituents is crucial for the molecule's chemical properties and its potential interactions with biological targets.

Positional Isomerism:

The placement of the benzyloxy and methoxy groups on the coumarin ring gives rise to several positional isomers. Understanding these isomers is important as even small changes in substituent position can lead to significant differences in biological activity. The primary isomers of interest in relation to this compound are other benzyloxy-dimethoxycoumarin derivatives.

For example, a shift of the benzyloxy group to a different position on the aromatic ring would result in a distinct isomer. Similarly, altering the positions of the two methoxy groups would also create different isomeric structures. The electronic and steric environment of each isomer is unique, which in turn affects its reactivity, solubility, and how it fits into the binding site of a biological macromolecule.

A comprehensive search of the scientific literature did not yield specific research findings or detailed comparative data for this compound itself. Much of the available research focuses on the more common dimethoxycoumarin isomers, 5,7-dimethoxycoumarin and 6,7-dimethoxycoumarin.

Interactive Data Table of Related Dimethoxycoumarin Isomers

Below is an interactive table summarizing key data for two well-studied dimethoxycoumarin isomers, providing context for the potential properties of benzyloxy-dimethoxycoumarin derivatives.

Compound NameOther NamesCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
5,7-DimethoxycoumarinCitropten (B191109), Limettin487-06-9C₁₁H₁₀O₄206.19146-149
6,7-DimethoxycoumarinScoparone120-08-1C₁₁H₁₀O₄206.19143-145

Note: Data for this table was sourced from publicly available chemical databases. nih.govchemicalbook.comsigmaaldrich.com

Due to the limited specific research on this compound, a detailed data table of its research findings cannot be provided at this time.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H16O5 B14472768 5-Benzyloxy-6,7-dimethoxycoumarin CAS No. 68691-84-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

68691-84-9

Molecular Formula

C18H16O5

Molecular Weight

312.3 g/mol

IUPAC Name

6,7-dimethoxy-5-phenylmethoxychromen-2-one

InChI

InChI=1S/C18H16O5/c1-20-15-10-14-13(8-9-16(19)23-14)17(18(15)21-2)22-11-12-6-4-3-5-7-12/h3-10H,11H2,1-2H3

InChI Key

ZBZFOLVXVFNNFD-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C2C=CC(=O)OC2=C1)OCC3=CC=CC=C3)OC

Origin of Product

United States

Natural Occurrence and Biosynthetic Considerations of Precursor Molecules

Isolation and Identification of Methoxycoumarin Precursors (e.g., 5,7-Dimethoxycoumarin/Citropten) from Natural Sources

The direct precursor to the benzyloxy-substituted title compound is a hydroxylated dimethoxycoumarin, which itself is structurally related to naturally occurring methoxycoumarins. Among the most well-documented of these is 5,7-dimethoxycoumarin, also known as citropten (B191109). This compound is predominantly found in the essential oils of various citrus species, including lime, lemon, and bergamot. nih.govwikipedia.orgfoodb.ca Its presence has also been reported in other plants such as Edgeworthia chrysantha and Pelea anisata. nih.govsigmaaldrich.com

The isolation of citropten and other methoxycoumarins from plant matrices typically involves extraction with organic solvents of varying polarities, such as methanol, ethanol, or ethyl acetate. medchemexpress.com Techniques like ultrasound-assisted extraction are often employed to enhance the efficiency of this process. Following extraction, chromatographic methods are essential for the separation and purification of individual compounds. Column chromatography, thin-layer chromatography (TLC), and high-performance liquid chromatography (HPLC) are commonly utilized for this purpose.

The identification of these isolated compounds relies on a combination of spectroscopic techniques. Mass spectrometry helps in determining the molecular weight, while Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework. Infrared (IR) spectroscopy is used to identify functional groups present in the molecule.

Table 1: Physicochemical Properties of 5,7-Dimethoxycoumarin (Citropten)

PropertyValue
Molecular Formula C₁₁H₁₀O₄
Molecular Weight 206.19 g/mol
Appearance Colorless crystals
Melting Point 146-149 °C
Solubility Soluble in ethanol, DMSO, and DMF

Data sourced from multiple chemical suppliers and databases. nih.govsigmaaldrich.com

Biosynthetic Pathways of Substituted Coumarins

The biosynthesis of substituted coumarins in plants is a complex process that originates from the shikimate pathway. wikipedia.org This fundamental metabolic route provides the aromatic amino acid L-phenylalanine, which serves as the primary building block.

The pathway to a key intermediate, umbelliferone (B1683723) (7-hydroxycoumarin), illustrates the general steps involved. wikipedia.orgnih.gov First, phenylalanine is converted to cinnamic acid by the enzyme phenylalanine ammonia-lyase (PAL). Cinnamic acid is then hydroxylated to form 4-coumaric acid. A subsequent hydroxylation at the 2-position yields 2,4-dihydroxy-cinnamic acid. An intramolecular cyclization of this intermediate, involving the formation of a lactone ring, results in the formation of umbelliferone. wikipedia.org

Further enzymatic modifications of umbelliferone and other simple coumarins lead to the vast array of substituted coumarins found in nature. These modifications include hydroxylation, methoxylation, and prenylation, which are catalyzed by specific enzymes. For instance, the methoxy (B1213986) groups in compounds like 5,7-dimethoxycoumarin are introduced through the action of O-methyltransferases. The precise sequence of these enzymatic reactions can vary between different plant species. hebmu.edu.cn

Chemodiversity of Naturally Occurring Coumarin (B35378) Analogues Relevant to Synthetic Modification

The natural world presents a remarkable diversity of coumarin structures, which serves as a rich resource for the synthetic chemist. nih.govmdpi.com These naturally occurring analogues can be utilized as starting materials for the synthesis of novel derivatives with tailored properties. The structural variations include different patterns of hydroxylation, methoxylation, and the presence of other substituents such as prenyl or geranyl groups.

This chemodiversity is crucial for the semi-synthesis of compounds like 5-Benzyloxy-6,7-dimethoxycoumarin. By starting with a naturally-derived, hydroxylated coumarin precursor, a more efficient and sustainable synthetic route can often be achieved compared to a full de novo synthesis. The specific substitution pattern of the natural precursor dictates the position of further synthetic modifications. For instance, the synthesis of the title compound would necessitate a precursor with a hydroxyl group at the 5-position and methoxy groups at the 6- and 7-positions. While 5,7-dimethoxycoumarin is readily available from natural sources, a precursor like 5-hydroxy-6,7-dimethoxycoumarin would be the ideal starting point for the synthesis of this compound. The availability of such precursors, either through direct isolation or through synthetic modification of more abundant natural coumarins, is a key consideration in the design of synthetic strategies.

Synthetic Methodologies and Derivatization Strategies for 5 Benzyloxy 6,7 Dimethoxycoumarin and Analogues

Core Coumarin (B35378) Scaffold Synthesis Approaches

The formation of the fundamental 2H-1-benzopyran-2-one (coumarin) structure can be achieved through several well-established synthetic reactions. The choice of method often depends on the desired substitution pattern and the availability of starting materials. For highly oxygenated coumarins like the target compound, the precursor is typically a suitably substituted phenol (B47542) or salicylaldehyde (B1680747) derivative.

Classic methods for coumarin synthesis include:

Pechmann Condensation : This is one of the most widely used methods for preparing coumarins, particularly those substituted at the C-4 position. wikipedia.orgnih.govresearchgate.net The reaction involves the acid-catalyzed condensation of a phenol with a β-ketoester. wikipedia.orgresearchgate.net For a 5,6,7-trisubstituted coumarin, a precursor such as pyrogallol (B1678534) dimethyl ether could be condensed with a suitable β-ketoester. nih.govorgsyn.org Various acid catalysts can be employed, including sulfuric acid, phosphorus pentoxide, and trifluoroacetic acid, as well as solid acid catalysts for greener approaches. nih.govresearchgate.net

Knoevenagel Condensation : This reaction provides a versatile route to coumarins, especially those with substituents at the C-3 position. nih.govwikipedia.orgresearchgate.net It involves the condensation of an o-hydroxybenzaldehyde with a compound containing an active methylene (B1212753) group, such as diethyl malonate or ethyl acetoacetate, in the presence of a weak base like piperidine (B6355638) or pyridine (B92270). nih.govwikipedia.orgresearchgate.net A potential precursor for the target scaffold would be 2-hydroxy-3,4,5-trimethoxybenzaldehyde. sciencemadness.org The Doebner modification of this reaction uses pyridine as a solvent and is suitable when one of the activating groups is a carboxylic acid, leading to simultaneous condensation and decarboxylation. wikipedia.orgorganic-chemistry.org

Wittig Reaction : This reaction offers another route to the coumarin nucleus. nih.govresearchgate.net A key feature of some synthetic pathways for polyoxygenated coumarins is the conversion of a substituted benzaldehyde (B42025) to the corresponding coumarin via an intramolecular Wittig reaction. researchgate.net This often involves reacting an o-hydroxybenzaldehyde with a phosphonium (B103445) ylide. nih.gov

Perkin Reaction : Historically significant, this reaction involves the condensation of an o-hydroxybenzaldehyde with an acid anhydride (B1165640) and its sodium salt. nih.gov The mechanism is thought to proceed through an intramolecular aldol-type condensation of an O-acetyl salicylaldehyde intermediate. nih.gov

Table 1: Core Coumarin Synthesis Methodologies

Reaction Name Precursors Key Features Typical Substitutions
Pechmann Condensation Phenol + β-ketoester Acid-catalyzed C-4 substituted coumarins wikipedia.orgnih.gov
Knoevenagel Condensation o-Hydroxybenzaldehyde + Active Methylene Compound Base-catalyzed C-3 substituted coumarins nih.govwikipedia.org
Wittig Reaction o-Hydroxybenzaldehyde + Phosphonium Ylide Forms C=C bond for cyclization Versatile, used for complex coumarins researchgate.net
Perkin Reaction o-Hydroxybenzaldehyde + Acid Anhydride Base-catalyzed, historical method Unsubstituted or C-3 substituted coumarins nih.gov

Regioselective Introduction of Methoxy (B1213986) Substituents

One common approach involves starting with a precursor that already possesses the desired oxygenation pattern. For instance, esculetin (B1671247) (6,7-dihydroxycoumarin) can serve as a starting material, which is then methylated to yield 6,7-dimethoxycoumarin (scoparone). researchgate.net The synthesis of 5,6,7-trioxygenated coumarins often begins with precursors like 5,6,7-trihydroxycoumarin or its derivatives. researchgate.netnih.gov

Key synthetic strategies include:

Methylation of Polyhydroxycoumarins : Starting with a polyhydroxylated coumarin, such as 5,6,7-trihydroxycoumarin, selective methylation can be challenging. nih.gov It may require the use of protecting groups to shield certain hydroxyl groups while others are methylated.

Synthesis from Pre-methylated Phenols : A more controlled approach involves building the coumarin ring from a phenol or acetophenone (B1666503) that already has the methoxy groups in the desired positions. For example, the condensation of 2-hydroxy-5,6-dimethoxyacetophenone with ethyl carbonate can yield 4-hydroxy-5,6-dimethoxycoumarin. acs.org Similarly, the synthesis of 5,7-dimethoxy-4-methylcoumarin (B2401798) can be achieved through the Pechmann condensation of phloroglucinol (B13840) dimethyl ether with ethyl acetoacetate. researchgate.net

Synthesis of the Key Intermediate : The direct precursor for the final benzylation step is 5-hydroxy-6,7-dimethoxycoumarin. sigmaaldrich.com Its synthesis can be accomplished by demethylating 5,6,7-trimethoxycoumarin (B162208) or by constructing the ring from a precursor like 2,3,4-trihydroxybenzaldehyde, followed by selective methylation and protection/deprotection steps.

Table 2: Reagents for Methoxy Group Introduction

Starting Material Reagent(s) Product Reference
Esculetin (6,7-dihydroxycoumarin) Methylating Agent (e.g., Dimethyl Sulfate) 6,7-Dimethoxycoumarin researchgate.net
2-Hydroxy-6-methoxyacetophenone Ethyl Carbonate, Sodium 4-Hydroxy-5-methoxycoumarin acs.org
2-Hydroxy-5,6-dimethoxyacetophenone Ethyl Carbonate, Sodium 4-Hydroxy-5,6-dimethoxycoumarin acs.org
7-Hydroxy-4-(2-fluorophenyl)coumarin Dimethyl Sulfate, K₂CO₃ 7-Methoxy-4-(2-fluorophenyl)coumarin nih.gov

Formation of the Benzyloxy Moiety: Synthetic Routes and Reaction Optimization

The introduction of the benzyloxy group at the C-5 position is typically the final step in the synthesis of the target compound. This is achieved by the etherification of the C-5 hydroxyl group.

The most common and straightforward method for this transformation is the Williamson ether synthesis . youtube.comkhanacademy.orgyoutube.com This reaction involves the deprotonation of the C-5 hydroxyl group of 5-hydroxy-6,7-dimethoxycoumarin with a base to form a phenoxide ion. This nucleophilic phenoxide then attacks benzyl (B1604629) halide (e.g., benzyl bromide or benzyl chloride) in an Sₙ2 reaction to form the desired benzyl ether. youtube.comyoutube.com

Reaction optimization involves the careful selection of reagents and conditions:

Base : A variety of bases can be used, with potassium carbonate (K₂CO₃) being a common choice due to its mildness and ease of handling. nih.govnih.gov Other bases like sodium hydride (NaH) can also be employed for complete deprotonation of the phenol. youtube.com

Solvent : Acetone and dimethylformamide (DMF) are frequently used solvents for this type of reaction. nih.govnih.govnih.gov

Reaction Conditions : The reaction is often carried out under reflux to ensure completion. nih.govnih.gov

This methodology is not limited to the unsubstituted benzyl group; a wide variety of substituted benzyl halides can be used to generate a series of C-5 benzyloxy analogues for SAR studies. nih.gov

Advanced Synthetic Transformations for Structure-Activity Relationship (SAR) Exploration

To explore the structure-activity relationships of 5-benzyloxy-6,7-dimethoxycoumarin, chemists synthesize analogues by modifying different positions of the coumarin ring. mdpi.comresearchgate.netnih.gov The C-3, C-4, and C-7 positions are common targets for functionalization. mdpi.com

The C-3 position of the coumarin ring is a frequent site for modification, as substituents here can significantly impact biological activity. mdpi.com

Knoevenagel Condensation : While primarily used for initial scaffold synthesis, related chemistry can modify the C-3 position. For instance, coumarin-3-carboxylic acid, synthesized via Knoevenagel condensation of a salicylaldehyde with malonic acid, is a versatile intermediate. mdpi.com The carboxyl group can be converted into various amides or other functional groups.

Direct C-H Functionalization : Modern synthetic methods allow for the direct introduction of substituents onto the coumarin core. mdpi.com Palladium-catalyzed cross-dehydrogenative coupling reactions can be used to introduce aryl or alkenyl groups at the C-3 position. mdpi.com A metal- and solvent-free method using tert-butyl hydroperoxide has been developed for the regioselective alkylation of coumarins at the C-3 position. nih.gov

Modification of C-3 Esters : Ester groups at the C-3 position, often introduced via Knoevenagel or related reactions, can be modified. For example, Steglich esterification can be used to introduce various cycloalkyl groups to coumarin-3-carboxylic acid. mdpi.com

The C-4 position is another key site for derivatization, with substituents here known to influence the pharmacological profile. nih.gov

Pechmann Condensation : This is the most direct method for introducing a substituent at the C-4 position. wikipedia.orgnih.gov By selecting the appropriate β-ketoester, a wide variety of alkyl, aryl, or functionalized groups can be installed. For example, using ethyl 4-chloroacetoacetate in a Pechmann condensation yields a 4-chloromethylcoumarin, which can be further modified. nih.gov

Direct C-H Functionalization : While C-3 is often the more nucleophilic position for alkenylation, certain catalytic systems can favor C-4 functionalization. mdpi.com Ruthenium-catalyzed alkenylation of 3-carbonyl coumarins has been shown to install alkenyl groups at the C-4 position. mdpi.com

SAR Insights : Studies on 6,7-dihydroxycoumarins have shown that introducing a hydrophobic, electron-withdrawing group like a trifluoromethyl group at the C-4 position can significantly enhance inhibitory activity against certain biological targets. nih.gov

Modifying the substituents at the C-7 and C-5 positions allows for a thorough exploration of the SAR. mdpi.comnih.govnih.gov

C-7 Variations : Most natural coumarins feature an oxygen-containing substituent at C-7. mdpi.com To create analogues, the 7-methoxy group can be replaced with other functionalities. A common strategy involves starting with a 7-hydroxycoumarin derivative and performing a Williamson ether synthesis with various alkyl or alkenyl halides to generate a library of 7-O-substituted coumarins. nih.govnih.gov

Benzyloxy Analogues : The benzyloxy group at C-5 can be readily varied. Using the same Williamson ether synthesis approach on a 5-hydroxycoumarin precursor, different substituted benzyl halides can be employed. This allows for the introduction of electron-donating or electron-withdrawing groups onto the benzyl ring, probing the electronic and steric requirements for biological activity.

Design and Synthesis of Hybrid Coumarin Architectures

The strategic design and synthesis of hybrid molecules, which covalently link two or more pharmacophores, has emerged as a powerful approach in drug discovery. This strategy aims to create novel chemical entities with improved affinity, selectivity, and efficacy, or with a multi-target profile to address complex diseases. Coumarins, including substituted scaffolds like this compound, are versatile platforms for the construction of such hybrid architectures due to their inherent biological activities and synthetic tractability.

The design of hybrid architectures based on the this compound scaffold can be approached in several ways. One common strategy involves the modification or functionalization of the coumarin core at various positions to introduce a linker, which is then coupled to another bioactive moiety. Another approach is the fusion of a heterocyclic ring system onto the coumarin framework.

While direct synthetic examples starting from this compound are not extensively documented in publicly available literature, the synthetic methodologies applied to closely related 6,7-dimethoxycoumarin and other polysubstituted coumarins provide a clear blueprint for the derivatization of this specific scaffold.

Coumarin-Chalcone Hybrids

Chalcones, characterized by an open-chain α,β-unsaturated ketone system, are well-known pharmacophores with a broad spectrum of biological activities. The hybridization of coumarins with chalcones has yielded compounds with promising pharmacological profiles. The synthesis of coumarin-chalcone hybrids typically involves a Claisen-Schmidt condensation. This reaction condenses a substituted acetophenone with an aromatic aldehyde in the presence of an acid or base catalyst.

In the context of this compound, a hypothetical synthetic route to a coumarin-chalcone hybrid could involve the introduction of an acetyl group at a reactive position, most commonly the C3 position, followed by condensation with a suitable aldehyde.

Table 1: Key Intermediates and Reactions for Coumarin-Chalcone Hybrid Synthesis

Intermediate/ReactionDescription
3-Acetylcoumarin (B160212) Derivative An essential precursor for the Claisen-Schmidt condensation. For the target scaffold, this would be 3-acetyl-5-benzyloxy-6,7-dimethoxycoumarin.
Claisen-Schmidt Condensation The core reaction where the 3-acetylcoumarin derivative reacts with an aromatic aldehyde to form the α,β-unsaturated ketone linkage of the chalcone (B49325) moiety.
Aromatic Aldehydes A diverse range of substituted aromatic aldehydes can be used to generate a library of hybrid compounds with varied electronic and steric properties.

This table is based on established synthetic strategies for coumarin-chalcone hybrids and provides a proposed pathway for the derivatization of this compound.

Coumarin-Triazole Hybrids

The 1,2,3-triazole ring is a highly stable and versatile linker moiety in medicinal chemistry, often introduced via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". tcsedsystem.edu This reaction is known for its high efficiency, mild reaction conditions, and broad functional group tolerance. tcsedsystem.edu The synthesis of coumarin-triazole hybrids generally involves the preparation of a coumarin derivative bearing either a terminal alkyne or an azide (B81097) group, which is then reacted with a complementary azide- or alkyne-functionalized pharmacophore. tcsedsystem.edu

For the this compound scaffold, a propargyl group (containing a terminal alkyne) could be introduced, for instance, by O-alkylation of a hydroxylated precursor or by other means of C-C bond formation. This alkynylated coumarin can then be coupled with a variety of azido-functionalized molecules to create a diverse library of hybrid compounds.

Table 2: General Steps for the Synthesis of Coumarin-Triazole Hybrids via Click Chemistry

StepDescription
1. Functionalization of Coumarin Introduction of a terminal alkyne or an azide group onto the this compound scaffold.
2. Functionalization of Partner Molecule Preparation of the second pharmacophore with the complementary azide or alkyne functionality.
3. CuAAC Reaction The copper-catalyzed cycloaddition of the two functionalized fragments to form the 1,4-disubstituted 1,2,3-triazole linker.

This table outlines a generalized and widely applicable "click chemistry" approach for the synthesis of coumarin-triazole hybrids.

Coumarin-Fused Heterocycles

Another significant strategy in the design of hybrid architectures is the fusion of a heterocyclic ring system to the coumarin core. This approach can lead to more rigid structures with distinct pharmacological properties. The fusion of heterocycles can occur at various positions of the coumarin nucleus, with the C3-C4 and C6-C7 positions being common sites for annulation. researchgate.net

For instance, the synthesis of coumarins fused with five-membered heterocycles like pyrazoles, isoxazoles, or thiazoles often starts from a suitably substituted coumarin precursor. A common precursor for C3-C4 fusion is 4-hydroxycoumarin, which can undergo various reactions to build the fused heterocyclic ring. For C6-C7 fusion on a this compound backbone, one would need to start with or generate reactive functional groups at these positions, such as hydroxyl or amino groups, which can then be elaborated into the desired heterocyclic ring.

Table 3: Examples of Fused Heterocyclic Systems with Coumarins

Fused HeterocycleGeneral Synthetic Precursor/Method
Pyrazole Condensation of a β-ketoester derivative of coumarin with hydrazine (B178648) or its derivatives.
Isoxazole Reaction of a β-ketoester or a chalcone precursor with hydroxylamine.
Thiazole Reaction of an α-haloketone derivative of coumarin with a thioamide.

This table presents common strategies for the synthesis of coumarin-fused heterocycles, which could be adapted for the this compound scaffold.

Molecular Mechanisms of Action and Target Interaction Studies

Identification and Characterization of Molecular Targets

While direct studies on 5-Benzyloxy-6,7-dimethoxycoumarin are limited, research on analogous coumarins provides significant insight into its potential molecular targets. The structural similarity suggests that it may interact with targets identified for other coumarins, such as enzymes and transcription factors involved in inflammation and cell proliferation.

For instance, a related compound, 5-Geranyloxy-7-methoxycoumarin, has been shown to have antiproliferative effects on human colon cancer cells by activating the tumor suppressor gene p53 and caspases 8 and 3. researchgate.net It also negatively regulates the phosphorylation of Bcl2 and p38 MAPK, indicating these proteins are key molecular targets. researchgate.net Another similar molecule, 5,7-dimethoxycoumarin (also known as Citropten (B191109) or Limettin), exerts anti-inflammatory effects by targeting the NFκB and MAPK signaling pathways. medchemexpress.com Furthermore, computational studies on methoxy-enriched coumarin-chalcone hybrids identified quinone reductase-2 as a potential target in MCF-7 cancer cells. nih.gov

These findings suggest that the molecular targets for this compound could likely include proteins from the MAPK family, apoptosis-related proteins like p53 and caspases, and inflammatory pathway components like NFκB.

Table 1: Potential Molecular Targets for this compound Based on Structurally Related Compounds

Compound Identified Molecular Target(s) Biological Context Source(s)
5-Geranyloxy-7-methoxycoumarin p53, Caspase-8, Caspase-3, Bcl2, p38 MAPK Colon Cancer researchgate.net
5,7-dimethoxycoumarin (Citropten) NFκB pathway, MAPK pathway Inflammation medchemexpress.com
Methoxy (B1213986) coumarin-chalcone hybrids Quinone Reductase-2 Breast Cancer nih.gov

Ligand-Protein Binding Interactions: Computational and Structural Approaches

To understand how this compound interacts with its potential targets at an atomic level, computational and structural methods are indispensable. These approaches predict and analyze the binding modes and stability of the ligand-protein complex.

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. nih.gov It is widely used to forecast the binding mode and affinity of a small molecule to a protein's active site. researchgate.net

Docking studies on related compounds have provided valuable insights. For example, simulations of 5,7-dimethoxycoumarin with the enzyme COX-1 have been performed to explore its potential as an analgesic. researchgate.net In another study, various methoxy-group-enriched coumarin-chalcone hybrids were docked against quinone reductase-2, an enzyme implicated in MCF-7 cancer cells. The results showed that all the hybrid derivatives could interact smoothly with the enzyme, which was in agreement with experimental antiproliferative results. nih.gov Such studies typically reveal key interactions, like hydrogen bonds and hydrophobic contacts, that stabilize the ligand in the binding pocket. Given its structure, this compound would be expected to form strong hydrophobic interactions via its benzyloxy group, while the oxygen atoms of the coumarin (B35378) core and methoxy groups could act as hydrogen bond acceptors.

Table 2: Examples of Molecular Docking Studies on Related Coumarin Compounds

Compound / Derivative Protein Target Key Findings Source(s)
5,7-dimethoxycoumarin Cyclooxygenase-1 (COX-1) Prediction of binding mode and affinity for analgesic activity. researchgate.net
Methoxy coumarin-chalcone hybrids Quinone Reductase-2 Derivatives interact effectively with the enzyme's active site, correlating with experimental cytotoxicity. nih.gov

X-ray crystallography provides the most definitive, high-resolution three-dimensional structure of a molecule or a ligand-protein complex. However, obtaining a high-quality crystal of a protein in complex with a ligand can be a significant challenge. mdpi.com While extensive crystallographic data exists for coumarin itself, revealing a rich polymorphism, obtaining co-crystal structures with biological targets is more complex. rsc.org For many coumarin derivatives, including a novel palladium(II) complex, attempts at crystallization have been unsuccessful, preventing X-ray crystallographic analysis. mdpi.com In such cases, researchers must rely on the computational methods described above, along with other spectroscopic techniques, to infer the structure and binding interactions. To date, no specific X-ray crystallography data for a this compound-target complex has been reported.

Elucidation of Signaling Pathway Modulation

The binding of a ligand to its molecular target initiates a cascade of downstream events known as a signaling pathway, ultimately leading to a physiological response. Studies on structurally similar coumarins have elucidated their roles in modulating key cellular pathways.

5-Geranyloxy-7-methoxycoumarin has been found to induce apoptosis in colon cancer cells by activating the p53 tumor suppressor pathway and subsequently activating caspases 8 and 3. researchgate.net It also inhibits the anti-apoptotic protein Bcl2 and the p38 MAPK pathway, which is involved in cellular stress responses. researchgate.net Similarly, 5,7-dimethoxycoumarin (Citropten) has been shown to exert anti-inflammatory effects by inhibiting the NFκB and MAPK signaling pathways. medchemexpress.com Research on a related flavanone, 5,3′-Dihydroxy-6,7,4′-trimethoxyflavanone, demonstrated that it inhibits cancer cell growth and angiogenesis by suppressing the Akt/mTOR signaling pathway. nih.gov This pathway is critical for cell survival and proliferation.

Given these precedents, it is highly probable that this compound also modulates one or more of these critical pathways, such as the MAPK, Akt/mTOR, or p53-mediated apoptosis pathways.

Table 3: Signaling Pathways Modulated by Structurally Related Compounds

Compound Modulated Signaling Pathway Cellular Outcome Source(s)
5-Geranyloxy-7-methoxycoumarin p53 pathway, p38 MAPK pathway Apoptosis induction in colon cancer cells researchgate.net
5,7-dimethoxycoumarin (Citropten) NFκB pathway, MAPK pathway Anti-inflammatory effects medchemexpress.com
5,3′-Dihydroxy-6,7,4′-trimethoxyflavanone Akt/mTOR pathway Inhibition of angiogenesis and apoptosis induction nih.gov

Role of Specific Substructural Elements (Benzyloxy and Dimethoxy Groups) in Molecular Recognition

The specific chemical groups attached to the coumarin scaffold are critical determinants of its biological activity. The benzyloxy group at position 5 and the dimethoxy groups at positions 6 and 7 of the target compound play distinct and crucial roles in molecular recognition.

The benzyloxy group is a large, bulky, and lipophilic moiety. Its presence likely enhances the compound's ability to interact with hydrophobic pockets within protein binding sites. This was observed with 5-Geranyloxy-7-methoxycoumarin, where the large geranyloxy group contributed to its high inhibitory activity on colon cancer cell proliferation. researchgate.net The benzyl (B1604629) ring can participate in favorable pi-stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan in a target protein.

The methoxy groups at positions 6 and 7 are electron-donating groups. Studies on coumarin-chalcone hybrids have shown that enriching the structure with methoxy groups can enhance biological activity. nih.gov These groups can influence the electronic distribution of the entire coumarin ring system and can also act as hydrogen bond acceptors, forming specific interactions that anchor the molecule within its binding site. For example, in a study of a phenanthrene (B1679779) derivative interacting with COX-2, the methoxy groups were important for its binding. mdpi.com Therefore, the combination of the bulky, hydrophobic benzyloxy group and the electron-donating, hydrogen-bonding capable dimethoxy groups provides this compound with a unique set of properties to effectively engage with and modulate the function of its biological targets.

Structure Activity Relationship Sar Studies and Rational Compound Design

Correlating Substituent Effects with Biological Potency

The biological activity of coumarin (B35378) derivatives is highly dependent on the nature and position of substituents on the coumarin ring. Research has shown that even minor chemical modifications can lead to significant changes in potency and selectivity. For instance, in the development of acetylcholinesterase (AChE) inhibitors, a key target in Alzheimer's disease, the substitution pattern on the coumarin core is critical. nih.govfrontiersin.org

Positional and Electronic Influence of Methoxy (B1213986) Groups on Activity Profiles

The methoxy groups at the C6 and C7 positions of the coumarin ring in 5-Benzyloxy-6,7-dimethoxycoumarin play a significant role in modulating its biological activity. The position and electronic nature of these groups can influence the molecule's interaction with target proteins.

In a study on flavone (B191248) derivatives, which share a similar bicyclic core with coumarins, the presence and position of methoxy groups were found to be critical for their biological effects. researchgate.net For instance, the specific arrangement of hydroxyl and methoxy groups on the flavone ring was directly correlated with its ability to induce skeletal muscle hypertrophy. researchgate.net While this study was not on coumarins directly, it highlights the importance of the oxygenation pattern on the benzene (B151609) ring for biological activity.

Furthermore, in the context of chitin (B13524) synthesis inhibition, the presence of dimethoxy groups on a benzamide (B126) ring, which was part of a larger molecule, was a key feature. researchgate.net The quantitative analysis of substituent effects in this study revealed that hydrophobic substituents were favored for activity, but bulky groups were detrimental. researchgate.net This underscores the delicate balance of steric and electronic properties conferred by substituents like methoxy groups.

Impact of the Benzyloxy Side Chain on Target Affinity and Selectivity

The benzyloxy group at the C5 position is a defining feature of this compound and significantly influences its interaction with biological targets. This side chain can participate in various non-covalent interactions, such as hydrophobic and π-stacking interactions, which are crucial for target affinity and selectivity.

In the design of multi-target-directed ligands for Alzheimer's disease, the benzyloxy moiety has been identified as a key group for enhancing the selectivity and potency of coumarin scaffolds towards monoamine oxidase-B (MAO-B). nih.gov The elongation of the side chain at the 7-position with a phenylethyl moiety, which is structurally related to the benzyloxy group, was designed to enable dual binding to both the peripheral anionic and catalytic sites of AChE, while maintaining MAO-B inhibitory activity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Model Development and Validation

Quantitative Structure-Activity Relationship (QSAR) models are powerful computational tools used in drug discovery to correlate the chemical structure of compounds with their biological activities. These models can predict the activity of new, unsynthesized molecules, thereby guiding the design of more potent and selective drug candidates.

For coumarin derivatives and other related heterocyclic compounds, QSAR studies have been successfully employed. For example, a QSAR study on 4,5,6,7-tetrahydrobenzo[d]-thiazol-2-yl derivatives as c-Met receptor tyrosine kinase inhibitors utilized multiple linear regression, multiple nonlinear regression, and artificial neural networks to develop predictive models. nih.gov These models achieved high correlation coefficients, indicating their robustness in predicting the anticancer activity of the compounds. nih.gov

The development of such models typically involves calculating a wide range of molecular descriptors, including constitutional, topological, physicochemical, and geometrical properties, to identify the key structural features that govern biological activity. nih.gov For coumarin derivatives, QSAR models can help to elucidate the optimal combination of substituents and their positions on the coumarin ring for a desired biological effect.

Fragment-Based and Ligand-Based Design Principles Applied to Coumarins

Both fragment-based and ligand-based design strategies have been instrumental in the development of novel coumarin-based therapeutic agents.

Fragment-based design involves identifying small molecular fragments that bind to a biological target and then growing or linking these fragments to create a more potent lead compound. This approach has been successfully applied to coumarins. For example, by conjugating an edrophonium-like moiety with a hydroxycoumarin through a polymethylene bridge, potent acetylcholinesterase inhibitors were developed. nih.govfrontiersin.org Docking studies revealed that the coumarin residue interacted with the peripheral anionic site (PAS) of the enzyme through hydrophobic and π-stacking interactions. nih.govfrontiersin.org

Ligand-based design , on the other hand, relies on the knowledge of existing active molecules to design new ones. This approach is often used when the three-dimensional structure of the target is unknown. By analyzing the common structural features and pharmacophores of a series of active coumarin derivatives, new compounds with improved properties can be designed. This strategy has been employed in the development of multi-target-directed ligands for Alzheimer's disease, where known pharmacophoric elements are combined within a single molecular scaffold. nih.gov

Strategic Design of Multi-Target Ligands

The complexity of many diseases, such as cancer and neurodegenerative disorders, has led to the development of multi-target-directed ligands (MTDLs). These are single molecules designed to interact with multiple biological targets simultaneously, potentially offering improved efficacy and a reduced likelihood of drug resistance. The coumarin scaffold is a privileged structure for the design of MTDLs due to its inherent ability to interact with a variety of enzymes and receptors. nih.govnih.govnih.gov

For instance, coumarin-based derivatives have been designed as dual inhibitors of c-MET and STAT-3 for cancer therapy. nih.gov In the context of Alzheimer's disease, coumarin-lipoic acid conjugates have been synthesized as MTDLs with neuroprotective and anti-cholinesterase activities. nih.gov Similarly, coumarin derivatives have been developed to dually inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which could be beneficial in the middle stages of Alzheimer's disease. nih.gov The strategic combination of the coumarin core with other pharmacophores allows for the creation of innovative MTDLs with tailored biological profiles.

Advanced Research Methodologies and Analytical Approaches

Chromatographic and Spectroscopic Techniques for Research Analysis

The structural confirmation and purity assessment of coumarin (B35378) derivatives like 5-Benzyloxy-6,7-dimethoxycoumarin heavily rely on a combination of chromatographic and spectroscopic techniques. High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) are indispensable tools in this regard.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of components in a mixture. For coumarin derivatives, reversed-phase HPLC is frequently employed, utilizing a nonpolar stationary phase (like a C18 column) and a polar mobile phase. For instance, a sensitive and selective HPLC method was developed for the determination of a novel non-nucleoside reverse transcriptase inhibitor, 6-benzyl-1-benzyloxymethyl-5-iodouracil, in rat plasma. nih.gov This method used an acetonitrile-water mobile phase and UV detection, demonstrating the capability of HPLC to quantify structurally related compounds in biological matrices. nih.gov Such methods are vital for pharmacokinetic studies and purity assessment of synthesized compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the molecular structure of a compound. Both ¹H NMR and ¹³C NMR are used to elucidate the connectivity of atoms and the chemical environment of protons and carbons within the molecule. For example, the ¹H NMR spectrum of the related compound 5,7-dimethoxycoumarin shows distinct signals corresponding to its aromatic protons and methoxy (B1213986) groups. chemicalbook.com Similarly, for this compound, NMR would be essential to confirm the presence and specific placement of the benzyloxy group in addition to the dimethoxy and coumarin core structures.

Mass Spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound. Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful for identifying and quantifying coumarins in complex mixtures, such as plant extracts. nih.govnih.gov For instance, LC-MS/MS has been used for the profiling of coumarins in Zanthoxylum zanthoxyloides extracts, where specific fragmentation patterns help in the unambiguous identification of different coumarin derivatives. nih.gov The mass spectrum of 5,7-dimethoxycoumarin, a structurally similar compound, shows a clear molecular ion peak, which is a key piece of data for its identification. nih.gov

Technique Application for this compound Illustrative Findings for Related Coumarins
HPLC Purity assessment, quantification in biological samples, pharmacokinetic studies.A validated HPLC method for a related uracil (B121893) derivative achieved a lower limit of quantification of 10 ng/mL in rat plasma. nih.gov
NMR Structural elucidation, confirmation of benzyloxy, dimethoxy, and coumarin moieties.The ¹H NMR spectrum of 5,7-dimethoxycoumarin provides characteristic signals for its protons. chemicalbook.com
MS Determination of molecular weight and formula, identification in complex mixtures.LC-MS/MS allows for the identification of numerous coumarins in plant extracts based on their specific transitions. nih.gov

High-Throughput Screening Assay Development for Coumarin Libraries

High-throughput screening (HTS) is a critical technology in drug discovery for rapidly evaluating large libraries of chemical compounds for their ability to modulate a specific biological target. The development of robust HTS assays is essential for identifying novel inhibitors from coumarin libraries.

Enzymes are frequent targets in HTS campaigns. nih.gov These assays are often designed in a microplate format (e.g., 1536-well plates) to maximize throughput. nih.gov A common approach involves the use of fluorescent or luminescent reporters that produce a signal when the enzyme is active; inhibitors are then identified by a decrease in this signal. For example, a cell-based HTS assay was developed to screen for inhibitors of the 3C-like protease (3CLpro) of SARS-CoV-2, where approximately 15,000 compounds were tested. nih.gov

The development of diverse chemical libraries is a key component of successful HTS. rsc.org Coumarin libraries, containing a wide variety of derivatives, can be screened against various biological targets. For instance, HTS campaigns have been successful in identifying enzyme inhibitors for targets like kinases, phosphatases, and proteases. nih.gov While specific HTS data for this compound is not detailed in the provided results, the methodologies are broadly applicable to screening libraries that would include such compounds. The success of an HTS campaign is often measured by its "hit rate," which is influenced by the quality of the assay and the diversity of the compound library. nih.gov

Computational Chemistry Techniques for Predictive Modeling and Virtual Screening

Computational chemistry has become an indispensable tool in modern drug discovery, enabling the predictive modeling and virtual screening of large compound libraries to identify potential drug candidates. These in silico methods save significant time and resources compared to traditional experimental screening.

Virtual Screening involves the computational screening of large databases of chemical structures to identify molecules that are likely to bind to a drug target, typically a protein or enzyme. This process often starts with a library of compounds, which can range from thousands to millions of molecules. For example, a virtual screening of a library of coumarin derivatives was performed to identify potential inhibitors of the NLRP3 inflammasome, a key player in neuroinflammation. nih.govtandfonline.com This study identified three promising virtual hits with strong binding affinities. nih.govtandfonline.com Similarly, virtual screening of a coumarin library from the PubChem database led to the identification of 10 hits targeting acetylcholinesterase for Alzheimer's disease. researchgate.net

Molecular Docking is a key component of virtual screening that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. The "docking score" is an estimation of the binding affinity. In a study on KRAS-G12C inhibitors, docking studies revealed that the 3-naphthylmethoxy moiety of a potent coumarin derivative extended into a cryptic pocket of the protein, enhancing its interaction. nih.gov

Molecular Dynamics (MD) Simulations are used to study the physical movements of atoms and molecules over time. MD simulations can provide insights into the stability of ligand-protein complexes and the conformational changes that may occur upon binding. Following molecular docking, MD simulations were used to establish the potential of identified coumarin derivatives as promising inhibitors of the NLRP3 inflammasome. nih.gov

These computational approaches allow for the rational design and optimization of lead compounds. While specific computational studies on this compound were not found, the methodologies described are directly applicable to predicting its potential biological activities and guiding its further investigation.

Biochemical Assays for Elucidating Enzyme Inhibition Kinetics

Biochemical assays are fundamental for characterizing the interaction between a compound and its target enzyme, providing crucial information on potency, mechanism of inhibition, and selectivity. domainex.co.uk These assays are essential for validating hits from HTS and for guiding the lead optimization process. wuxibiology.com

Enzyme Inhibition Assays are designed to measure the effect of a compound on the rate of an enzyme-catalyzed reaction. The potency of an inhibitor is typically expressed as its half-maximal inhibitory concentration (IC₅₀), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. For example, in the discovery of novel KRAS-G12C inhibitors, a series of coumarin derivatives were evaluated, with one compound, K45, exhibiting IC₅₀ values of 0.77 µM and 1.50 µM against two different cancer cell lines. nih.gov

Enzyme Inhibition Kinetics studies are performed to determine the mechanism by which a compound inhibits an enzyme (e.g., competitive, non-competitive, or uncompetitive). These studies involve measuring the initial reaction rates at various substrate and inhibitor concentrations. The inhibition constant (Ki) is a measure of the inhibitor's binding affinity. For instance, a study on tyrosinase inhibitors used a biosensor to determine the IC₅₀ values for several compounds and to characterize their competitive inhibition mechanism. nih.gov

Theoretical Therapeutic Applications and Future Research Trajectories

Potential in Neurodegenerative Disease Research (e.g., Alzheimer's, Parkinson's Disease Pathologies)

The potential of 5-Benzyloxy-6,7-dimethoxycoumarin in the context of neurodegenerative diseases is largely extrapolated from the known neuroprotective activities of similar coumarin (B35378) structures. A key area of interest is the inhibition of cholinesterase enzymes, acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are pivotal in the pathology of Alzheimer's disease. Research has shown that benzyloxy-containing compounds, such as benzyloxychalcones, are effective inhibitors of these enzymes. nih.gov This suggests that the benzyloxy moiety of this compound could confer similar inhibitory properties.

Furthermore, the related compound, 5,7-dimethoxycoumarin (citropten), has been shown to modulate the levels of monoamines in the brain. nih.gov The dysregulation of monoamine neurotransmitters is a hallmark of both Alzheimer's and Parkinson's disease. The ability of this compound to potentially influence these pathways, by virtue of its structural similarity to citropten (B191109), makes it a compelling candidate for further investigation in neurodegenerative disease models. The neuroprotective effects of coumarin derivatives are often linked to the upregulation of critical signaling pathways such as CREB and BDNF, which are involved in neuronal survival and plasticity. nih.gov

Table 1: Cholinesterase Inhibitory Activity of Related Benzyloxy Compounds

CompoundTarget EnzymeIC50 ValueSource
Benzyloxychalcone Derivative B10hMAO-B0.067 µM nih.gov
Benzyloxychalcone Derivative B15hMAO-B0.120 µM nih.gov

This table presents data for related benzyloxy compounds to illustrate the potential of the benzyloxy pharmacophore.

Theoretical Antineoplastic Modalities in Preclinical Oncology Research

The coumarin scaffold is a well-established pharmacophore in the design of anticancer agents. nih.govfrontiersin.org The theoretical antineoplastic properties of this compound can be inferred from studies on analogous compounds. For instance, 5-geranyloxy-7-methoxycoumarin, which shares a similar substitution pattern, has demonstrated significant inhibitory activity against human colon cancer (SW-480) cells, inducing apoptosis through the activation of tumor suppressor genes and key caspases. nih.govresearchgate.net Another related compound, 5-geranyloxypsoralen, has shown cytotoxic potency against the MCF-7 breast cancer cell line. nih.gov

The anticancer activity of coumarin derivatives is often attributed to their ability to induce apoptosis, modulate cell cycle progression, and inhibit angiogenesis. frontiersin.org The presence of the benzyloxy group at the 5-position of the coumarin ring in this compound may enhance its bioavailability and interaction with various biological targets within cancer cells, a hypothesis that warrants preclinical evaluation.

Table 2: Anticancer Activity of Related Coumarin Derivatives

CompoundCancer Cell LineActivityIC50 ValueSource
5-Geranyloxy-7-methoxycoumarinSW-480 (Colon)67% inhibition at 25 µM- nih.gov
5-GeranyloxypsoralenMCF-7 (Breast)Cytotoxic204.69 ± 22.91 µg/mL nih.gov
Pulchrin AOvarian Cancer CellsInduces apoptosis, cell cycle arrest- frontiersin.org

Anti-inflammatory and Antioxidant Applications in Disease Models

Chronic inflammation and oxidative stress are underlying factors in a multitude of diseases. Coumarin derivatives are recognized for their anti-inflammatory and antioxidant properties. mdpi.comnih.gov The structural analog, 5,7-dimethoxycoumarin, has been reported to possess anti-inflammatory effects. nih.govfrontiersin.org This activity is often mediated through the inhibition of pro-inflammatory enzymes like cyclooxygenase-2 (COX-2) and the suppression of pro-inflammatory cytokines. frontiersin.orgnih.gov

The antioxidant capacity of coumarins is attributed to their ability to scavenge free radicals and reduce oxidative stress. researchgate.net The methoxy (B1213986) groups at the 6 and 7 positions of this compound are expected to contribute to its antioxidant potential. The combined presence of the benzyloxy and dimethoxy groups may lead to a synergistic enhancement of these properties, making it a candidate for investigation in diseases with an inflammatory and oxidative etiology.

Modulation of Neuropathic Pain Pathways in Investigative Studies

Neuropathic pain represents a significant clinical challenge with a need for novel therapeutic agents. A key study has demonstrated that 5,7-dimethoxycoumarin can ameliorate vincristine-induced neuropathic pain in animal models. nih.gov This effect is thought to be mediated through the modulation of 5HT3 receptors and the normalization of monoamine levels in the brain. nih.gov Given the structural similarity, it is plausible that this compound could exert similar analgesic effects. The benzyloxy group might influence the compound's ability to cross the blood-brain barrier and interact with central pain pathways. Further investigative studies are warranted to explore the potential of this compound in various models of neuropathic pain.

Exploration of Novel Molecular Targets and Pathways

The therapeutic versatility of coumarin derivatives stems from their ability to interact with a wide array of molecular targets. frontiersin.org For this compound, future research should focus on identifying its specific molecular targets and elucidating the pathways through which it exerts its effects. Based on studies of related compounds, potential targets include:

Enzymes: Acetylcholinesterase, butyrylcholinesterase, monoamine oxidase (MAO-B), and cyclooxygenase-2 (COX-2). nih.govnih.govfrontiersin.org

Signaling Pathways: PI3K/Akt/mTOR, CREB, and BDNF. nih.govfrontiersin.orgmdpi.com

Apoptosis-related Proteins: Bcl-2 family proteins and caspases. nih.govfrontiersin.org

Receptors: 5HT3 receptors. nih.gov

A comprehensive screening of this compound against a panel of these and other relevant targets would provide valuable insights into its mechanism of action and therapeutic potential.

Advancements in Computational Drug Discovery for Complex Coumarin Architectures

Computational drug discovery techniques are invaluable for predicting the biological activities and pharmacokinetic properties of novel compounds. For a complex molecule like this compound, in silico methods can be employed to:

Molecular Docking: Predict the binding affinity and interaction patterns with potential molecular targets.

Quantitative Structure-Activity Relationship (QSAR): Model the relationship between the chemical structure and biological activity of a series of related coumarin derivatives to guide the design of more potent analogs.

ADMET Prediction: Forecast the absorption, distribution, metabolism, excretion, and toxicity properties of the compound to assess its drug-likeness.

These computational approaches can accelerate the early stages of drug discovery by prioritizing compounds for synthesis and experimental testing, thereby saving time and resources.

Overcoming Research Challenges in Coumarin-Based Drug Discovery

Despite the therapeutic promise of coumarin derivatives, several challenges need to be addressed in their development as clinical agents. These include issues of bioavailability, metabolic stability, and potential for drug resistance. frontiersin.orgsigmaaldrich.com For this compound, future research should focus on:

Improving Bioavailability: Formulation strategies or structural modifications to enhance its absorption and systemic exposure.

Metabolic Profiling: Identifying its metabolic pathways and potential for drug-drug interactions.

Addressing Drug Resistance: Investigating its efficacy in drug-resistant models and exploring combination therapies to overcome resistance mechanisms.

A thorough understanding and mitigation of these challenges will be crucial for the successful translation of this compound from a promising theoretical molecule to a viable therapeutic candidate.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.